Cas no 4430-55-1 (Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy-)
4430-55-1 structure
Product Name:Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy-
Numero CAS:4430-55-1
MF:C36H20O4
MW:516.541609764099
CID:331652
PubChem ID:78162
Update Time:2025-04-19
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy-
- 6,15-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
- 6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
- Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, 6,15-dimethoxy-
- methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Isoviolanthrone,6,15-dimethoxy- (7CI,8CI)
- C.I. 60015
- C.I. Vat Blue 26
- Indanthren Cyanine B
- Indanthrene Brilliant Blue B
- Palanthrene Cyanine B
- Isoviolanthrone, 6,15-dimethoxy-
- 4430-55-1
- EINECS 224-626-0
- UNII-C2YL7XYZ97
- DTXSID4063452
- Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 6,15-dimethoxy-
- NS00048557
- C2YL7XYZ97
- .ALPHA.-(2-(3-FLUORO-4-METHOXYPHENYL)-2-OXO-1-((3,4,5-TRIMETHOXYPHENYL)METHYL)ETHYLIDENE)-2,1,3-BENZOTHIADIAZOLE-5-ACETIC ACID
- SCHEMBL9012650
-
- Inchi: 1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-19(17)35(37)23-14-12-22-32-28(40-2)16-26-18-8-4-6-10-20(18)36(38)24-13-11-21(34(32)30(24)26)31(27)33(22)29(23)25/h3-16H,1-2H3
- Chiave InChI: QAYWRCZPILDEGZ-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=C2C3C=CC=CC=3C(C3C=CC4C5=C(C=C6C7C=CC=CC=7C(C7C=CC(C=1C=4C2=3)=C5C6=7)=O)OC)=O
Proprietà calcolate
- Massa esatta: 516.1362
- Massa monoisotopica: 516.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 40
- Conta legami ruotabili: 2
- Complessità: 971
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.6A^2
- XLogP3: 8
Proprietà sperimentali
- Densità: 1.455
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.681
- PSA: 52.6
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy- Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
4430-55-1 (Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione,6,15-dimethoxy-) Prodotti correlati
- 128-58-5(16,17-Dimethoxyanthra9,1,2-cde-benzorstpentaphene-5,10-dione)
- 128-59-6(16,17-Dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti